N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
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Overview
Description
N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound that features both furan and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-ylmethanol derivatives .
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The furan and indole moieties can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)ethyl]acetamide
- Ethyl 3-(furan-2-yl)propionate
- 2-Cyano-N-(furan-2-ylmethyl)acetamide
Uniqueness
N-[2-(furan-2-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is unique due to its combination of furan and indole moieties, which provide a distinct set of chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C17H19N3O4S/c1-25(22,23)19-15-5-2-6-16-14(15)8-10-20(16)12-17(21)18-9-7-13-4-3-11-24-13/h2-6,8,10-11,19H,7,9,12H2,1H3,(H,18,21) |
InChI Key |
CHISKMFGNOEPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
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